molecular formula C17H13F3O2 B12634440 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one CAS No. 921932-39-0

4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12634440
CAS No.: 921932-39-0
M. Wt: 306.28 g/mol
InChI Key: QYKVZHWCZKMXFL-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4,4,4-trifluoro-1-phenylbut-2-en-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-(4-chlorophenyl)-1-phenylbut-2-en-1-one
  • 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one
  • 4,4,4-Trifluoro-2-(4-hydroxyphenyl)-1-phenylbut-2-en-1-one

Comparison: Compared to these similar compounds, 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one exhibits unique properties due to the presence of the methoxy group.

Biological Activity

Chemical Identity
4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one is a synthetic organic compound with the molecular formula C17H13F3OC_{17}H_{13}F_3O and a molecular weight of approximately 306.279 g/mol. It is characterized by the presence of trifluoromethyl and methoxy groups, which contribute to its unique biological activities and chemical reactivity.

CAS Number : 921932-39-0

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) with IC50 values comparable to established chemotherapeutic agents.

Case Study: Cytotoxicity Evaluation

A systematic evaluation of the compound's cytotoxicity was conducted using MCF-7 and Bel-7402 cell lines. The results indicated that:

  • MCF-7 Cells : The compound exhibited an IC50 value of 15 µM.
  • Bel-7402 Cells : The IC50 value was determined to be 20 µM.

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by:

  • Increased levels of pro-apoptotic markers.
  • Decreased expression of anti-apoptotic proteins.

Moreover, the compound may also inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating significant inhibition.

Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight its potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The trifluoromethyl group enhances lipophilicity and potentially increases membrane permeability, while the methoxy group may influence interactions with biological targets.

Toxicity Profile

While the compound shows significant biological activity, it is essential to assess its toxicity profile. Preliminary studies suggest that it has a relatively low toxicity in non-cancerous cell lines at therapeutic concentrations. Further toxicological evaluations are necessary to establish safety margins for potential therapeutic use.

Properties

CAS No.

921932-39-0

Molecular Formula

C17H13F3O2

Molecular Weight

306.28 g/mol

IUPAC Name

4,4,4-trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H13F3O2/c1-22-14-9-7-12(8-10-14)15(11-17(18,19)20)16(21)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

QYKVZHWCZKMXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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